molecular formula C31H25N3O3 B11998618 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B11998618
M. Wt: 487.5 g/mol
InChI Key: QCGZPKLEOIKRBD-UZWMFBFFSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide, with the chemical formula C32H29N5O3S, is a fascinating compound. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the condensation of a quinolinecarbohydrazide derivative with an aldehyde. Specifically, the reaction proceeds as follows:

    Condensation Reaction: The aldehyde (benzyloxy-3-methoxybenzaldehyde) reacts with the quinolinecarbohydrazide, forming the desired product.

    Catalyst: Acidic or basic conditions can be employed to facilitate the condensation.

    Reaction Conditions: The reaction typically occurs at elevated temperatures under reflux.

    Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Substitution reactions at different positions on the aromatic rings are possible.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids/bases are commonly used.

    Major Products: The specific products depend on reaction conditions and substituent positions.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for the synthesis of other compounds.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Its unique properties may contribute to materials science or catalysis.

Mechanism of Action

The exact mechanism remains an area of ongoing research. potential molecular targets and pathways should be explored to understand its effects fully.

Comparison with Similar Compounds

While N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide stands out, similar compounds include:

    N’-(3-(benzyloxy)-4-methoxybenzylidene)-2-phenyl-4-quinolinecarbohydrazide: .

    N’-(4-chloro-3-nitrobenzylidene)-2-phenyl-4-quinolinecarbohydrazide: .

    N’-{(E)-[3,4-bis(benzyloxy)phenyl]methylene}-2-quinolinecarbohydrazide: .

Properties

Molecular Formula

C31H25N3O3

Molecular Weight

487.5 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C31H25N3O3/c1-36-30-18-23(16-17-29(30)37-21-22-10-4-2-5-11-22)20-32-34-31(35)26-19-28(24-12-6-3-7-13-24)33-27-15-9-8-14-25(26)27/h2-20H,21H2,1H3,(H,34,35)/b32-20+

InChI Key

QCGZPKLEOIKRBD-UZWMFBFFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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